![molecular formula C24H8F18O2 B6312692 1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]-4,6-bis(trifluoromethyl)benzene CAS No. 1357624-68-0](/img/structure/B6312692.png)
1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]-4,6-bis(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]-4,6-bis(trifluoromethyl)benzene is a complex organic compound characterized by its high fluorine content and unique structural properties. This compound is part of a class of materials known for their exceptional chemical and thermal stability, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]-4,6-bis(trifluoromethyl)benzene typically involves multi-step organic reactions. One common approach is the stepwise halogenation and subsequent nucleophilic substitution reactions. The starting materials often include benzene derivatives that undergo sequential trifluoromethylation and phenoxylation reactions under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch processes. These methods ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Advanced purification techniques, such as recrystallization or chromatography, are employed to achieve high purity levels required for industrial applications.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace the trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) or Grignard reagents are employed under anhydrous conditions.
Major Products Formed:
Oxidation: Trifluoromethyl-substituted carboxylic acids or ketones.
Reduction: Hydrocarbon derivatives with reduced fluorine content.
Substitution: Various nucleophilic substitution products depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals.
Biology: Its high stability and unique properties make it a useful tool in biological studies, particularly in the design of fluorinated probes for imaging and diagnostics.
Medicine: Fluorinated compounds are known for their bioactivity, and this compound can be a precursor for the development of new drugs with enhanced efficacy and stability.
Industry: The compound's thermal stability and resistance to chemical degradation make it suitable for use in high-performance materials, such as coatings and polymers.
Mechanism of Action
The mechanism by which 1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]-4,6-bis(trifluoromethyl)benzene exerts its effects depends on its specific application. In biological systems, its fluorine atoms can interact with biological targets, potentially altering their activity. The compound's ability to form strong hydrogen bonds and its high lipophilicity can enhance its binding affinity to molecular targets.
Molecular Targets and Pathways Involved:
Biological Targets: Enzymes, receptors, and other proteins that interact with fluorinated compounds.
Pathways: Various biochemical pathways where fluorinated compounds can modulate activity, such as signal transduction and metabolic processes.
Comparison with Similar Compounds
1,3-Bis(trifluoromethyl)benzene: A simpler fluorinated benzene derivative.
1,3-Bis(trifluoromethyl)-5-bromobenzene: A brominated version of the compound.
Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate: A borate derivative used as a stabilizing counterion.
Uniqueness: 1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]-4,6-bis(trifluoromethyl)benzene stands out due to its high degree of fluorination and the presence of multiple functional groups. This combination of features provides exceptional stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1,5-bis[3,5-bis(trifluoromethyl)phenoxy]-2,4-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H8F18O2/c25-19(26,27)9-1-10(20(28,29)30)4-13(3-9)43-17-8-18(16(24(40,41)42)7-15(17)23(37,38)39)44-14-5-11(21(31,32)33)2-12(6-14)22(34,35)36/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMRVLNGDVUDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)OC2=CC(=C(C=C2C(F)(F)F)C(F)(F)F)OC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H8F18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
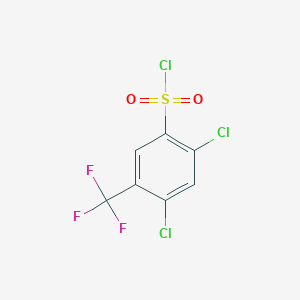

![2-[4-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312629.png)
![2-[4-(Trifluoromethoxy)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312632.png)
![1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane](/img/structure/B6312636.png)
![Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate](/img/structure/B6312644.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312646.png)
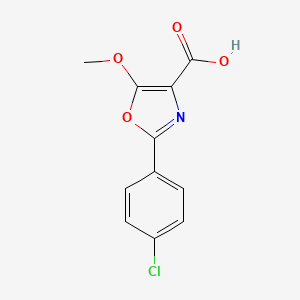
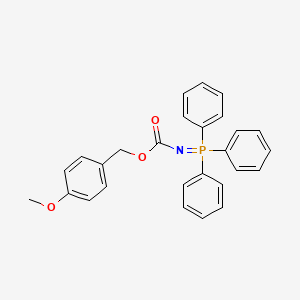
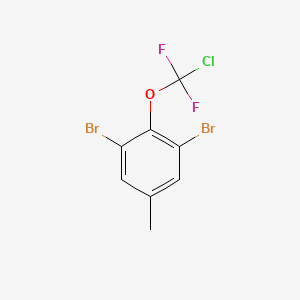
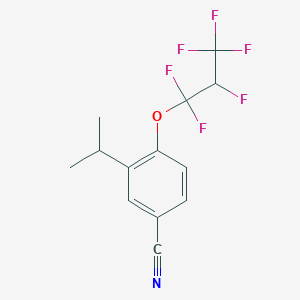
![2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312686.png)
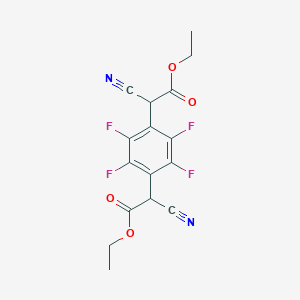
![(3As,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6312701.png)
